N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-7-2-5-10(18-7)12(17)16-13-15-9-4-3-8(14)6-11(9)19-13/h2-6H,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTAGULGTOGVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the thiophene ring. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Derivatives
a. N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772)
- Structure : Benzothiazole with a 6-methyl group; thiophene substituted with a nitro group.
- Biological Activity: Nitro groups are associated with antibacterial activity (e.g., nitrothiophene carboxamides in ), whereas the methyl group in the target compound may reduce cytotoxicity .
- Molecular Weight : ~315 g/mol (higher due to nitro group).
b. N-(6-Ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide
- Structure : Benzothiazole with 6-ethyl and morpholine-propyl groups; nitrothiophene carboxamide.
- Key Differences: Solubility: The morpholine group improves aqueous solubility compared to the amino group in the target compound. Pharmacokinetics: Bulky substituents (ethyl, morpholine) may hinder blood-brain barrier penetration, unlike the compact amino group .
- Molecular Weight : 460.57 g/mol.
c. N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
- Structure : Benzothiazole with 6-acetamido and 3-ethyl substituents; bromothiophene carboxamide.
- Key Differences: Hydrogen Bonding: The acetamido group can act as both a hydrogen bond donor and acceptor, similar to the amino group, but with increased steric bulk. Electrophilicity: Bromine on thiophene may enhance halogen bonding interactions, contrasting with the methyl group’s hydrophobic effects .
Thiazole/Thiadiazine-Based Analogs
a. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide (BP 27386)
- Structure : Thiazole core linked to chlorophenyl and pyrimidine groups.
- Key Differences: Aromatic Systems: The pyrimidine-thiazole system may engage in π-π stacking, whereas the benzothiazole-thiophene system in the target compound offers distinct electronic profiles. LogP: Estimated logP ~3.5 (), suggesting higher lipophilicity than the target compound (predicted logP ~2.8 due to the polar amino group) .
b. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Structure : Thiadiazine linked to pyrazole-carboxylic acid.
- Key Differences :
Nitrofuran and Nitrothiophene Derivatives
a. N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277756)
- Structure : Nitrofuran replaces methylthiophene.
- Stability: Nitrofurans are prone to metabolic reduction, unlike thiophenes .
b. N-(4-(4-Fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9)
- Structure : Thiazole with 4-fluorophenyl; nitrothiophene carboxamide.
- Key Differences: Bioactivity: Fluorophenyl groups enhance binding to hydrophobic pockets in bacterial targets (), while the benzothiazole-amino group in the target compound may target eukaryotic enzymes. Molecular Weight: ~335 g/mol (higher due to fluorophenyl) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding: The 6-amino group in the target compound enables strong hydrogen-bonding interactions, critical for binding to proteasomes or kinases, as seen in and .
- Lipophilicity: Methyl and amino groups balance lipophilicity, enhancing membrane permeability compared to nitro or halogenated analogs.
- Synthetic Accessibility : The target compound’s synthesis (via carboxamide coupling, ) is more efficient than multi-step routes for pyrimidine-thiazole derivatives ().
Biological Activity
N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₁N₃OS₂, with a molar mass of approximately 289.38 g/mol. Its structure includes a benzothiazole moiety, an amino group at position 6, and a carboxamide functional group attached to a 5-methylthiophene ring. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃OS₂ |
| Molar Mass | 289.38 g/mol |
| CAS Number | 1016519-15-5 |
| Minimum Purity | 95% |
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiophene rings exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance, compounds with similar structures have demonstrated effective inhibition of bacterial growth in vitro, suggesting potential applications as anti-tubercular agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, a recent study synthesized novel benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
Case Study: In Vitro Evaluation
A study conducted on benzothiazole derivatives assessed their effects on inflammatory factors and cancer cell migration. The active compound exhibited apoptosis-promoting effects and hindered cell migration at concentrations of 1, 2, and 4 μM. The findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, benzothiazole derivatives have been explored for neuroprotective effects and anti-inflammatory activities. Compounds with similar structures have been reported to interact with various biological targets, enhancing their therapeutic potential .
Synthesis Methods
The synthesis of this compound can be approached through several methods involving nucleophilic substitutions and condensation reactions. The amino group serves as a nucleophile, allowing for reactions with electrophiles to form amides or ureas. Additionally, the thiophene ring can undergo electrophilic aromatic substitution, facilitating further derivatization.
Synthesis Pathways
- Nucleophilic Substitution : The amino group reacts with acyl chlorides or isocyanates.
- Electrophilic Aromatic Substitution : The thiophene ring undergoes substitution reactions to introduce additional functional groups.
Q & A
Q. What are the common synthetic routes for preparing N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic or oxidative conditions .
- Step 2 : Coupling of the benzothiazole intermediate with 5-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Critical parameters include temperature control (0–25°C for coupling), solvent purity, and inert atmosphere to prevent side reactions. Yield optimization often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies key functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine, C=O at ~1650 cm⁻¹ for the carboxamide) .
- NMR :
- ¹H NMR : Signals at δ 6.8–7.5 ppm (aromatic protons), δ 2.3–2.5 ppm (methyl group on thiophene), and δ 5.5–6.0 ppm (NH₂ protons, broad singlet) .
- ¹³C NMR : Peaks at ~165 ppm (carboxamide C=O), 140–150 ppm (benzothiazole C-S/C-N), and 15–20 ppm (methyl carbon) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between benzothiazole and thiophene rings (e.g., dihedral angles ~8–15°, critical for assessing planarity and π-π stacking potential) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling step of the benzothiazole and thiophene moieties?
- Methodological Answer : Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloroethane to reduce byproduct formation .
- Temperature Control : Maintain ≤10°C during carbodiimide activation to prevent racemization or decomposition .
- Purification : Employ preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to isolate the product from unreacted intermediates .
Q. What mechanistic insights explain the compound’s reported anticancer activity, and how can these be validated experimentally?
- Methodological Answer :
- Hypothesized Mechanism : The benzothiazole moiety may intercalate DNA or inhibit topoisomerase II, while the thiophene carboxamide could disrupt kinase signaling (e.g., EGFR or MAPK pathways) .
- Validation Strategies :
- In Silico Docking : Use AutoDock Vina to model interactions with DNA or kinase ATP-binding pockets (e.g., PDB ID 1M17 for EGFR) .
- In Vitro Assays :
- MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2 for MAPK inhibition) .
Q. How should researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in cell models, assay protocols, or compound purity. Mitigation steps include:
- Cross-Validation : Replicate assays in multiple cell lines (e.g., compare adherent vs. suspension cultures) .
- Purity Analysis : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC₅₀ determination and minimize false positives/negatives .
Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate groups at the NH₂ position of the benzothiazole to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release and improved cellular uptake .
- Co-Solvent Systems : Use PEG 400 or cyclodextrin-based solutions for in vivo administration to bypass solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
